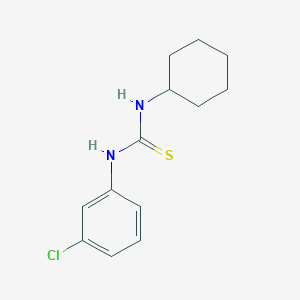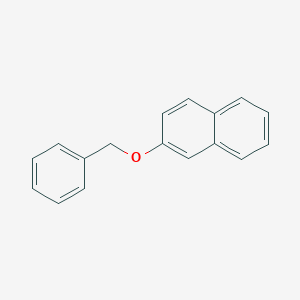
Benzyl 2-naphthyl ether
Übersicht
Beschreibung
2-(Benzyloxy)naphthalen, auch bekannt als Benzyl-2-Naphthylether, ist eine organische Verbindung mit der chemischen Formel C17H14O. Sie entsteht durch die Verknüpfung einer Benzylgruppe und einer 2-Naphthylgruppe über ein Sauerstoffatom. Diese Verbindung ist bekannt für ihren Einsatz als Sensibilisator in Thermopapier, wo sie den Farbstoff-Färbevorgang durch Absenken des Schmelzpunkts des Farbstoff-/Entwicklungsmittel-Verbunds erleichtert .
Wirkmechanismus
- Benzyl 2-naphthyl ether (BNE) is a chemical compound with the molecular formula C17H14O .
- Its primary targets are not extensively studied, but it has been identified as a sensitizer in paper recycling processes .
- In general, ethers can undergo acidic cleavage, where the ether oxygen is protonated to form a good leaving group. This can lead to elimination reactions via SN2, SN1, or E1 mechanisms .
Target of Action
Mode of Action
Result of Action
Biochemische Analyse
Biochemical Properties
Benzyl 2-Naphthyl Ether has been found to exert dioxin-like effects on zebrafish via aryl hydrocarbon receptors . This suggests that it may interact with these receptors, potentially influencing their activity and the biochemical reactions they are involved in.
Cellular Effects
In zebrafish embryos, exposure to this compound caused morphological abnormalities, such as pericardial edema and shortened body length . This indicates that the compound can influence cell function and development, potentially through its impact on cell signaling pathways and gene expression.
Molecular Mechanism
The molecular mechanism of this compound’s action appears to involve the aryl hydrocarbon receptor . The compound has been found to bind to this receptor, potentially influencing its activity and leading to changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory studies, zebrafish embryos were exposed to this compound for up to 96 hours post-fertilization . Over this time period, the compound caused morphological abnormalities at relatively low concentrations . This suggests that the effects of this compound can change over time, potentially due to factors such as the compound’s stability and degradation.
Dosage Effects in Animal Models
In animal models, the effects of this compound have been found to vary with dosage . At relatively low concentrations, the compound caused morphological abnormalities in zebrafish embryos
Metabolic Pathways
Given its interaction with the aryl hydrocarbon receptor , it may influence the metabolism of compounds that are substrates of this receptor.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Ein häufig verwendetes Verfahren zur Herstellung von 2-(Benzyloxy)naphthalen ist die säurekatalysierte Kondensation von Naphthalin und Benzylalkohol. In diesem Verfahren werden zunächst Benzylalkohol und ein Säurekatalysator (z. B. Schwefelsäure) in ein Reaktionsgefäß gefüllt. Anschließend wird ein Überschuss an Naphthalin zugegeben, während das Reaktionsgemisch erhitzt wird. Die Reaktion wird bei einer geeigneten Temperatur durchgeführt, wodurch 2-(Benzyloxy)naphthalen entsteht .
Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für 2-(Benzyloxy)naphthalen basieren typischerweise auf ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Die Verbindung wird üblicherweise in Pulverform hergestellt und zeichnet sich durch ihre weiß bis gelbliche Farbe aus .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 2-(Benzyloxy)naphthalen unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Naphthochinone zu bilden.
Reduktion: Reduktionsreaktionen können sie in die entsprechenden Alkohole umwandeln.
Substitution: Nukleophile Substitutionsreaktionen können an der benzylischen Position stattfinden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) verwendet.
Substitution: Nukleophile Substitutionsreaktionen beinhalten oft Reagenzien wie Natriumhydrid (NaH) und Benzylbromid.
Hauptprodukte:
Oxidation: Naphthochinone.
Reduktion: Benzylalkohol-Derivate.
Substitution: Verschiedene substituierte Naphthaline.
Wissenschaftliche Forschungsanwendungen
2-(Benzyloxy)naphthalen hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Verwendung als Sensibilisator in Thermopapier, Erleichterung des Farbstoff-Färbevorgangs.
Biologie: Mögliche Anwendungen bei der Untersuchung molekularer Wechselwirkungen aufgrund seiner einzigartigen Struktur.
Medizin: Kann als pharmazeutisches Zwischenprodukt zur Synthese von Arzneimitteln und Aromen verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 2-(Benzyloxy)naphthalen beruht auf seiner Fähigkeit, über intermolekulare C—H-Wechselwirkungen mit anderen Molekülen zu interagieren. In der Kristallstruktur interagiert ein Molekül mit sechs benachbarten Molekülen, um eine Fischgräten-Molekülanordnung zu bilden . Diese Wechselwirkung erleichtert den Farbstoff-Färbevorgang in Thermopapier, indem sie den Schmelzpunkt des Farbstoff-/Entwicklungsmittel-Verbunds absenkt .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- 2-(Phenylmethoxy)naphthalen
- 2-(Phenylmethoxy)-naphthalen
- Benzyl-2-Naphthylether
Einzigartigkeit: 2-(Benzyloxy)naphthalen ist aufgrund seiner spezifischen Molekülstruktur einzigartig, die es ihm ermöglicht, als effektiver Sensibilisator in Thermopapier zu fungieren. Seine Fähigkeit, stabile intermolekulare Wechselwirkungen zu bilden, und seine relativ geringe Toxizität machen es für verschiedene Anwendungen in Chemie, Biologie, Medizin und Industrie geeignet .
Eigenschaften
IUPAC Name |
2-phenylmethoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O/c1-2-6-14(7-3-1)13-18-17-11-10-15-8-4-5-9-16(15)12-17/h1-12H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTCCDHHWYAMCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210201 | |
| Record name | Benzyl 2-naphthyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613-62-7 | |
| Record name | Benzyl 2-naphthyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 2-naphthyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl 2-naphthyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(phenylmethoxy)naphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.706 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzyl 2-naphthyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzyl 2-naphthyl ether | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT5AWE5U2C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Q1: What is the structural characterization of benzyl 2-naphthyl ether?
A1: this compound is an aryl ether with the molecular formula C17H14O and a molecular weight of 234.29 g/mol. While specific spectroscopic data is not provided in the abstracts, its crystal structure has been determined. In the crystal form, one molecule of this compound interacts with six neighboring molecules through C–H⋯π intermolecular interactions, forming a herringbone molecular arrangement. []
Q2: How is this compound synthesized?
A2: this compound can be synthesized using 2-naphthol and benzyl chloride as starting materials. Research highlights two main approaches:
- Phase Transfer Catalysis: This method uses a phase transfer catalyst like tetrabutylammonium bromide (Bu4NBr) and sodium hydroxide. Optimal conditions involve a specific molar ratio of reactants and catalyst, a temperature of 100°C, and a reaction time of 1.5 hours, yielding this compound with a purity exceeding 99.6%. []
- Ultrasound Irradiation: This approach utilizes ultrasound and Bu4NBr as a phase transfer catalyst, employing cyclohexane as a solvent. While the yield is lower than the phase transfer method (40.5%), it offers an alternative synthetic route. []
Q3: Can this compound be used to study lignin hydrogenolysis?
A3: Yes, this compound serves as a valuable model compound for investigating the catalytic hydrogenolysis of lignin, a complex polymer found in plant cell walls. Research has shown that a Ni/N–C catalyst derived from a Ni-containing metal-organic framework (Ni-MOF) exhibits high efficiency in cleaving the C–O bonds of this compound. This reaction primarily proceeds through the direct cleavage of the Caromatic–O bond, yielding benzene and phenol as major products. Importantly, a lower H2 pressure favors monomer selectivity. []
Q4: What are the potential applications of this compound?
A4: Beyond its role in studying lignin valorization, this compound finds application as a sensitizer in thermal paper. [, ] The compound's ability to undergo specific chemical reactions upon heating makes it suitable for this purpose.
Q5: Are there alternative synthesis methods for this compound?
A5: Yes, a more recent method uses dimethylformamide as a reaction solvent, 2-naphthol and benzyl chloride as reactants, and doesn’t require a catalyst. This method boasts mild reaction conditions (100 °C for 10 hours) and yields a product with a purity exceeding 99.5%. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
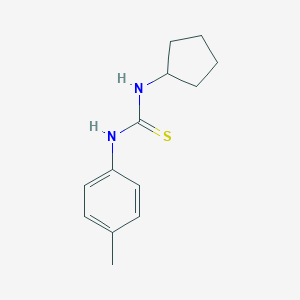
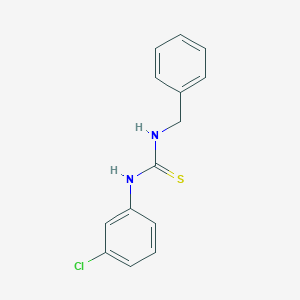
![N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-4-[4-(diphenylmethylene)-1-piperidinyl]butanamide](/img/structure/B374020.png)
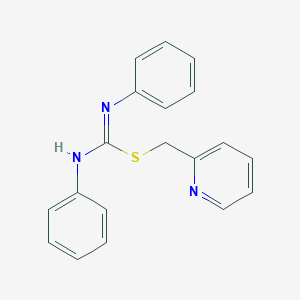
![Thiochromeno[2,3-b]pyridin-5-one](/img/structure/B374022.png)
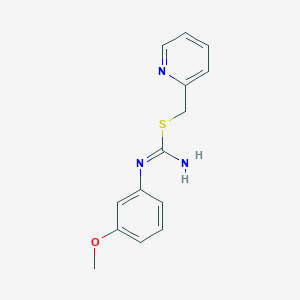
![(2-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)acetic acid](/img/structure/B374024.png)

![(4-methoxy-2-pyridinyl)methyl N-[3-(trifluoromethyl)phenyl]imidothiocarbamate](/img/structure/B374029.png)
![[1,1'-Biphenyl]-4-carboxylic acid [3ar-[3aa,4a(E),5b,6aa]]-4-[4-(3-chlorophenoxy)-3-oxo-1-butenyl]hexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B374033.png)
![2-{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid](/img/structure/B374034.png)
![[4-[(E)-2-[2-[(3-chlorophenoxy)methyl]-1,3-dioxolan-2-yl]ethenyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B374036.png)
![[(3aR,4R,5R,6aS)-4-[(E)-4,4-dimethyl-3-oxooct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B374038.png)
